N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenyl using N-bromosuccinimide (NBS) to introduce the bromo group. This is followed by the chlorination of benzothiophene using a chlorinating agent such as thionyl chloride. The final step involves the coupling of the bromo and chloro intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-3-(3-fluorophenyl)-3-phenylpropanamide
- N-(2-Bromo-4-methylphenyl)-4-(3-chloropropyl)benzenesulfonamide
Uniqueness
N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11BrClNOS |
---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11BrClNOS/c1-9-6-7-12(11(17)8-9)19-16(20)15-14(18)10-4-2-3-5-13(10)21-15/h2-8H,1H3,(H,19,20) |
InChI Key |
HCFSSTYDLZPFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Br |
Origin of Product |
United States |
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